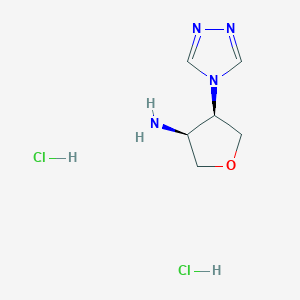

![molecular formula C18H18ClN3O B2364251 (1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448132-85-1](/img/structure/B2364251.png)

(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical substance with the CAS No. 1448132-85-1. It’s a part of a class of compounds known as pyrrolo[3,4-d]pyrimidines . Pyrrolo[3,4-d]pyrimidines are known to have various biological and pharmacological activities .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, pyrrolo[3,4-d]pyrimidine derivatives have been synthesized based on molecular diversity . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the literature . For instance, the synthesis of pyrrolo[3,4-d]pyrimidine derivatives involved an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds, including derivatives of pyrazole and pyrimidinone, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer properties. These compounds, characterized through spectroanalytical techniques, demonstrated higher anticancer activity compared to reference drugs like doxorubicin in some cases. Their antimicrobial activity was also noted to be good to excellent against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).

Formulation Development for Poorly Water-Soluble Compounds

Research has been conducted to develop suitable formulations for poorly water-soluble compounds to enhance their in vivo exposure. Through in vitro and in vivo investigations, precipitation-resistant solution formulations were evaluated to increase the plasma concentrations of such compounds, demonstrating improved dose proportionality and potentially aiding in successful toxicological and early clinical evaluations (Burton et al., 2012).

Anticancer and Antimicrobial Agents Synthesis

Another study focused on the synthesis of novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. These compounds, incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine, showed promising results in combating cancer cell lines and pathogenic microbial strains. Molecular docking studies also supported their potential utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Imaging Agents for Parkinson's Disease

Research into the synthesis of specific compounds for imaging of LRRK2 enzyme in Parkinson's disease has led to the development of new potential PET agents. These compounds, synthesized through a series of chemical reactions, were evaluated for their radiochemical yield, purity, and specific activity, indicating their applicability in Parkinson's disease imaging (Wang et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c19-15-5-3-14(4-6-15)18(7-1-2-8-18)17(23)22-10-13-9-20-12-21-16(13)11-22/h3-6,9,12H,1-2,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXJMAFCSQWXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4=CN=CN=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)

![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide](/img/structure/B2364177.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2364179.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)

![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)

![N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2364187.png)

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)